Dimabefylline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

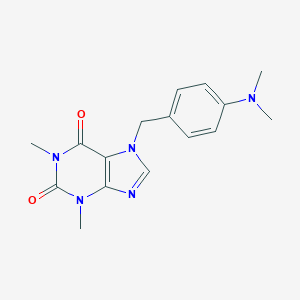

7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-18(2)12-7-5-11(6-8-12)9-21-10-17-14-13(21)15(22)20(4)16(23)19(14)3/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCZRCBQVXTIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168837 | |

| Record name | Dimabefylline [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1703-48-6 | |

| Record name | Dimabefylline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimabefylline [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMABEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6V4Z7SX7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide on Dimabefylline: Elucidating the Core Mechanism of Action

A comprehensive review of available scientific literature reveals a significant scarcity of detailed information regarding the specific mechanism of action, experimental data, and established signaling pathways for the compound dimabefylline.

This compound is identified as an N-methylated xanthine derivative. The xanthine chemical scaffold is notably present in well-characterized compounds such as caffeine and theophylline, which are known to exert their pharmacological effects primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. By extension, it is plausible that this compound may share one or both of these mechanisms. However, without specific in vitro or in vivo studies on this compound, any description of its mechanism remains speculative.

Postulated Mechanisms of Action Based on Chemical Class

Given that this compound is a xanthine derivative, we can outline the potential, yet unconfirmed, mechanisms of action.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are classical non-selective inhibitors of phosphodiesterases. These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

-

Signaling Pathway: Inhibition of PDEs would lead to an accumulation of cAMP and/or cGMP. This increase can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases go on to phosphorylate various downstream targets, leading to a wide range of cellular responses, including smooth muscle relaxation, reduced inflammation, and altered gene expression.

A diagram illustrating this hypothetical pathway is provided below.

Adenosine Receptor Antagonism

Another hallmark of xanthine derivatives is their ability to act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3). Adenosine is an endogenous nucleoside that modulates a variety of physiological processes, including neurotransmission, cardiac function, and inflammation.

-

Signaling Pathway: By blocking adenosine from binding to its receptors, this compound could prevent the downstream signaling cascades initiated by adenosine. For example, antagonism of A1 receptors could lead to increased neuronal firing, while blocking A2A receptors can have anti-inflammatory and neuroprotective effects.

The following diagram illustrates the potential antagonism at an adenosine receptor.

Data Presentation and Experimental Protocols

Due to the lack of published experimental studies on this compound, it is not possible to provide tables of quantitative data (e.g., IC50 values for PDE inhibition or Ki values for adenosine receptor binding). Similarly, detailed methodologies for key experiments cited cannot be presented as no such citations are available.

Conclusion for Researchers and Drug Development Professionals

The classification of this compound as a xanthine derivative provides a strong rationale for investigating its potential as a phosphodiesterase inhibitor and/or an adenosine receptor antagonist. However, the absence of empirical data in the public domain underscores a significant knowledge gap.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The initial steps to characterize the mechanism of action of this compound would involve a series of well-established in vitro assays:

-

Phosphodiesterase Inhibition Panel: Screening this compound against a panel of recombinant human PDE isoenzymes to determine its inhibitory potency (IC50) and selectivity profile.

-

Adenosine Receptor Binding Assays: Conducting radioligand binding assays with membranes from cells expressing each of the human adenosine receptor subtypes to determine the binding affinity (Ki) of this compound.

-

Functional Assays: Performing cell-based functional assays to determine whether this compound acts as an antagonist or inverse agonist at adenosine receptors. This would typically involve measuring changes in intracellular cAMP levels in response to an adenosine receptor agonist in the presence and absence of this compound.

The logical workflow for such an initial investigation is outlined below.

An In-Depth Technical Guide to Dimabefylline: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimabefylline is a synthetic derivative of xanthine, a class of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It details its mechanism of action as a dual inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors, and outlines its potential therapeutic applications. This document also includes detailed experimental protocols for its synthesis, purification, and analysis, and visualizes its key signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

This compound, systematically named 7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-2,6-dione, is a member of the N-methylated xanthine family. Its core structure is a purine-2,6-dione, with methyl substitutions at positions 1 and 3, and a 4-(dimethylaminomethyl)benzyl group at position 7.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-2,6-dione |

| CAS Number | 1703-48-6 |

| Chemical Formula | C₁₆H₁₉N₅O₂ |

| SMILES String | CN(C)c1ccc(CN2C=NC3=C2C(=O)N(C)C(=O)N3C)cc1 |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 313.36 g/mol | Calculated |

| Monoisotopic Mass | 313.1539 Da | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Note: The absence of publicly available experimental data for some properties highlights an area for future research.

Pharmacological Properties

This compound is classified as a xanthine derivative, a class of compounds that includes well-known substances like caffeine and theophylline. The pharmacological effects of xanthines are primarily attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Mechanism of Action

-

Phosphodiesterase (PDE) Inhibition: this compound is expected to act as a non-selective inhibitor of phosphodiesterases. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes. By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to a variety of downstream effects, including smooth muscle relaxation, bronchodilation, and anti-inflammatory responses. The specific selectivity profile of this compound for different PDE isoenzymes is an important area for further investigation.

-

Adenosine Receptor Antagonism: this compound likely acts as an antagonist at adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is an endogenous nucleoside that modulates a wide range of physiological functions, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, this compound can counteract the effects of adenosine, leading to increased wakefulness, central nervous system stimulation, and bronchodilation. The affinity of this compound for the different adenosine receptor subtypes will determine its specific pharmacological profile.

Therapeutic Uses

Given its mechanism of action, this compound has potential therapeutic applications in conditions where PDE inhibition and adenosine receptor antagonism are beneficial. These may include:

-

Respiratory Diseases: Like other xanthines, it could be explored for the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory and anti-inflammatory properties.

-

Neurological Disorders: Its potential as a central nervous system stimulant could be investigated for conditions characterized by fatigue or drowsiness.

-

Other Potential Applications: Further research may uncover other therapeutic uses based on its modulation of cAMP and adenosine signaling pathways.

Side Effects

The side effect profile of this compound is anticipated to be similar to that of other xanthine derivatives. Potential side effects may include:

-

Central Nervous System: Insomnia, nervousness, headache, and dizziness.

-

Cardiovascular System: Tachycardia and palpitations.

-

Gastrointestinal System: Nausea and vomiting.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the N-alkylation of theophylline (1,3-dimethylxanthine) with 4-(dimethylaminomethyl)benzyl chloride.

Reaction Scheme:

Caption: this compound antagonizes A1 adenosine receptors.

Conclusion

This compound is a promising xanthine derivative with a dual mechanism of action that suggests its potential for a range of therapeutic applications. This technical guide has provided a comprehensive overview of its chemical structure, properties, and pharmacological profile. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals interested in further exploring the potential of this compound. Future research should focus on obtaining experimental data for its physicochemical properties, elucidating its specific selectivity for PDE isoenzymes and adenosine receptor subtypes, and conducting preclinical studies to validate its therapeutic efficacy and safety.

References

Dimabefylline: An In-Depth Technical Guide on a Novel Xanthine Derivative

Disclaimer: Information regarding the specific discovery, history, and detailed experimental data for Dimabefylline is not extensively available in the public domain. This guide provides a comprehensive overview based on its classification as an N-methylated xanthine derivative and includes generalized information and representative protocols and diagrams typical for this class of compounds.

Introduction to this compound

This compound is classified as an experimental N-methylated xanthine derivative. Its chemical identity is established with the Chemical Abstracts Service (CAS) number 1703-48-6 , a molecular formula of C₁₆H₁₉N₅O₂ , and the IUPAC name 7-[(4-dimethylaminophenyl)methyl]-1,3-dimethyl-purine-2,6-dione . The "-fylline" suffix in its name is a standard nomenclature for xanthine derivatives. While specific details of its discovery and development history remain elusive, its structural class suggests potential pharmacological activities as a phosphodiesterase (PDE) inhibitor and/or an adenosine receptor antagonist, common mechanisms of action for xanthine derivatives.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₉N₅O₂ |

| IUPAC Name | 7-[(4-dimethylaminophenyl)methyl]-1,3-dimethyl-purine-2,6-dione |

| CAS Number | 1703-48-6 |

| Monoisotopic Mass | 313.1539 g/mol |

| SMILES | CN(C)c1ccc(cc1)Cn1c2nc(C)nc(C)c2c(=O)n(C)c1=O |

Hypothetical Discovery and Historical Context

While the specific origins of this compound are not documented in readily accessible literature, the history of xanthine derivatives provides a likely context for its synthesis and investigation. The study of xanthines, such as caffeine and theophylline, dates back to the 19th century. The recognition of their stimulant and bronchodilator properties led to extensive research into synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The development of phosphodiesterase inhibitors and adenosine receptor antagonists as therapeutic agents has been a significant area of pharmaceutical research. It is plausible that this compound was synthesized as part of a broader investigation into novel N-methylated xanthines with potential applications in respiratory diseases, inflammatory conditions, or neurological disorders, which are common targets for this class of compounds.

Potential Pharmacological Profile

Based on its structural similarity to other xanthine derivatives, this compound is likely to exhibit one or both of the following mechanisms of action:

-

Phosphodiesterase (PDE) Inhibition: Xanthines are known to non-selectively inhibit PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in various physiological effects, including smooth muscle relaxation (bronchodilation), reduced inflammation, and cardiac stimulation.

-

Adenosine Receptor Antagonism: Xanthines can also act as antagonists at adenosine receptors (A₁, A₂A, A₂B, and A₃). Adenosine is a ubiquitous signaling molecule involved in regulating a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation. Antagonism of these receptors can lead to increased wakefulness, bronchodilation, and modulation of inflammatory responses.

Experimental Protocols (Representative for Xanthine Derivatives)

The following are generalized experimental protocols that would typically be used to characterize a novel xanthine derivative like this compound.

Synthesis of N-methylated Xanthine Derivatives

Objective: To synthesize a 7-substituted-1,3-dimethylxanthine derivative.

Materials:

-

Theophylline (1,3-dimethylxanthine)

-

Substituted benzyl halide (e.g., 4-(dimethylamino)benzyl chloride)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of theophylline in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the substituted benzyl halide to the reaction mixture.

-

Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a hexane-ethyl acetate gradient to yield the desired N-methylated xanthine derivative.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against various PDE isoenzymes.

Materials:

-

Recombinant human PDE isoenzymes (PDE1-PDE11)

-

cAMP or cGMP as substrate

-

Snake venom nucleotidase

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

Test compound (this compound)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the PDE enzyme, the test compound, and the substrate (cAMP or cGMP).

-

Incubate the plate at 30°C for a specified time.

-

Stop the reaction and add snake venom nucleotidase to convert the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate.

-

Add the inorganic phosphate detection reagent.

-

Measure the absorbance at a specific wavelength to quantify the amount of inorganic phosphate produced.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each PDE isoenzyme.

Adenosine Receptor Binding Assay

Objective: To assess the binding affinity of this compound for different adenosine receptor subtypes.

Materials:

-

Cell membranes expressing human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃)

-

Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A)

-

Test compound (this compound)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, incubate the cell membranes, the radioligand, and the test compound.

-

After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the displacement of the radioligand by the test compound and determine the Ki (inhibition constant) for each receptor subtype.

Potential Signaling Pathways

The potential signaling pathways affected by this compound, based on its classification as a xanthine derivative, are illustrated below.

Quantitative Data (Representative for Xanthine Derivatives)

The following table presents hypothetical quantitative data that would be relevant for a compound like this compound. Note: This data is for illustrative purposes only and is not actual data for this compound.

Table 2: Hypothetical Pharmacological and Pharmacokinetic Data

| Parameter | Value |

| PDE4 Inhibition (IC₅₀) | 5 µM |

| PDE5 Inhibition (IC₅₀) | 15 µM |

| Adenosine A₂A Receptor Binding (Ki) | 2 µM |

| Oral Bioavailability (in rats) | 45% |

| Plasma Half-life (in rats) | 3.5 hours |

| Protein Binding | 60% |

Conclusion

This compound is an experimental N-methylated xanthine derivative with a defined chemical structure. While specific details regarding its discovery, history, and pharmacological profile are not publicly available, its classification allows for informed speculation about its potential mechanisms of action, which likely involve phosphodiesterase inhibition and/or adenosine receptor antagonism. The experimental protocols and signaling pathway diagrams provided in this guide are representative of the research and development process for this class of compounds. Further research and publication would be necessary to fully elucidate the specific properties and therapeutic potential of this compound.

In-Depth Technical Guide: Biological Activity Screening of Dimabefylline

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive framework for the biological activity screening of Dimabefylline. As a xanthine derivative, its primary expected mechanisms of action are phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. Due to the limited availability of specific public data on this compound, this guide presents generalized yet detailed protocols and data presentation formats applicable to compounds of this class. The data tables are illustrative templates and do not contain actual experimental results for this compound.

Data Presentation: Summarizing Biological Activity

Effective data presentation is crucial for the comparative analysis of a compound's potency and selectivity. The following tables provide a structured format for summarizing quantitative data from in-vitro screening assays.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound

This table is designed to summarize the inhibitory activity of this compound against a panel of PDE isoforms. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.

| PDE Isoform | IC50 (µM) | Assay Method |

| PDE1 | [e.g., 15.2 ± 1.8] | [e.g., Fluorescence-based] |

| PDE2 | [e.g., > 100] | [e.g., Fluorescence-based] |

| PDE3 | [e.g., 25.7 ± 3.1] | [e.g., Fluorescence-based] |

| PDE4 | [e.g., 8.9 ± 0.9] | [e.g., Fluorescence-based] |

| PDE5 | [e.g., 5.4 ± 0.6] | [e.g., Fluorescence-based] |

| ... additional isoforms |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Adenosine Receptor Binding Affinity of this compound

This table outlines the binding affinity of this compound to the different adenosine receptor subtypes. The inhibition constant (Ki) is used to denote the binding affinity.

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line Used |

| A1 | [e.g., 85 ± 7.5] | [e.g., [3H]DPCPX] | [e.g., CHO-hA1AR] |

| A2A | [e.g., 45 ± 4.2] | [e.g., [3H]ZM241385] | [e.g., HEK-hA2AAR] |

| A2B | [e.g., > 1000] | [e.g., [3H]DPCPX] | [e.g., HEK-hA2BAR] |

| A3 | [e.g., > 1000] | [e.g., [125I]AB-MECA] | [e.g., CHO-hA3AR] |

Ki (Inhibition constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a stronger binding affinity.

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the experimental protocols for assessing the primary biological activities of a xanthine derivative like this compound.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the activity of various PDE isoforms.

Principle: This is a fluorescence-based assay that measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDEs. The amount of Pi is proportional to the enzyme activity.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

-

Substrates: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)

-

Calf intestinal alkaline phosphatase (CIAP)

-

Malachite Green reagent

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

-

96-well microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A series of dilutions are then made in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Assay Reaction:

-

To each well of a 96-well plate, add 25 µL of the this compound dilution.

-

Add 25 µL of the respective PDE enzyme solution.

-

Initiate the reaction by adding 25 µL of the appropriate substrate (cAMP or cGMP).

-

-

Incubation: The plate is incubated at 37°C for 30 minutes.

-

Phosphate Conversion: 25 µL of CIAP is added to each well, and the plate is incubated for an additional 15 minutes at 37°C to convert the resulting AMP or GMP into adenosine/guanosine and inorganic phosphate (Pi).

-

Detection: The reaction is stopped by adding 50 µL of Malachite Green reagent. After a 15-minute incubation at room temperature for color development, the absorbance is measured at 630 nm.

-

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity of this compound for different adenosine receptor subtypes.

Principle: This competitive binding assay measures the ability of this compound to displace a specific radiolabeled ligand from the adenosine receptors expressed in cell membranes.

Materials:

-

Cell membranes from stable cell lines expressing human adenosine receptors (e.g., CHO-hA1AR, HEK-hA2AAR).

-

Radioligands: [³H]DPCPX (for A1 and A2B), [³H]ZM241385 (for A2A), [¹²⁵I]AB-MECA (for A3).

-

Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine 50 µL of cell membrane suspension, 50 µL of the specific radioligand, and 50 µL of the this compound dilution (final concentrations ranging from 0.1 nM to 10 µM).

-

For total binding, 50 µL of assay buffer is used instead of the test compound.

-

For non-specific binding, 50 µL of 10 µM NECA is added.

-

-

Incubation: The plate is incubated for 90 minutes at 25°C to allow the binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed three times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and scintillation fluid is added. The radioactivity is then quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined from the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Signaling Pathways

Caption: Phosphodiesterase (PDE) Inhibition Pathway.

Caption: Adenosine Receptor Antagonism Pathway.

Experimental Workflow

Caption: Experimental Workflow for this compound Screening.

Dimabefylline: An Investigational N-Methylated Xanthine Derivative

An In-Depth Technical Guide on the Investigational New Drug Dimabefylline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a small molecule compound identified as an investigational new drug.[1] Based on its nomenclature, it is classified as a N-methylated xanthine derivative.[1] Currently, there is a significant lack of publicly available scientific literature, preclinical data, and clinical trial information regarding this compound. This guide summarizes the limited available information and highlights the areas where data is needed to understand its potential as a therapeutic agent.

Introduction

This compound is a novel chemical entity with the potential for therapeutic application. As an investigational drug, it is in the early stages of development, and comprehensive data on its pharmacology, mechanism of action, and safety profile are not yet publicly accessible.[1] The "-fylline" suffix in its name categorizes it within the xanthine class of compounds, which includes well-known molecules like caffeine and theophylline that exhibit a range of pharmacological effects.

Chemical and Physical Properties

The primary source of information on this compound is its entry in the DrugBank database.[1] The available data on its chemical and physical properties are summarized below.

| Property | Value | Source |

| DrugBank Accession Number | DB20897 | [1] |

| Modality | Small Molecule | [1] |

| Group | Experimental | [1] |

| Chemical Formula | C₁₆H₁₉N₅O₂ | [1] |

| Average Molecular Weight | 313.361 g/mol | [1] |

| Monoisotopic Molecular Weight | 313.153874872 Da | [1] |

| CAS Number | 1703-48-6 | [1] |

| InChI Key | VUCZRCBQVXTIIV-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)C1=CC=C(CN2C=NC3=C2C(=O)N(C)C(=O)N3C)C=C1 | [1] |

Pharmacological Profile (Information Not Available)

A comprehensive search of scientific databases and clinical trial registries did not yield any information on the pharmacological profile of this compound. Key missing data points include:

-

Mechanism of Action: The specific molecular targets and signaling pathways modulated by this compound are unknown.

-

Pharmacodynamics: There is no available data on the dose-response relationship, efficacy in preclinical models, or potential therapeutic effects.

-

Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not publicly available.

Preclinical and Clinical Development (Information Not Available)

There are no published preclinical studies or registered clinical trials for this compound. Therefore, no data is available on its safety, tolerability, or efficacy in animal models or humans.

Experimental Protocols (Information Not Available)

Due to the absence of published research, there are no experimental protocols associated with this compound to report. Detailed methodologies for key experiments would typically include:

-

In vitro binding assays

-

Cell-based functional assays

-

In vivo animal models of disease

-

Pharmacokinetic studies

-

Toxicology assessments

Signaling Pathways and Experimental Workflows (Information Not Available)

The creation of diagrams for signaling pathways or experimental workflows is not possible without information on the mechanism of action and the experimental procedures used to study this compound.

Conclusion and Future Directions

This compound is an investigational new drug about which very little is publicly known beyond its basic chemical identity.[1] For researchers, scientists, and drug development professionals, this compound represents a currently uncharacterized molecule. Future research and publications will be essential to elucidate its pharmacological properties, mechanism of action, and potential therapeutic utility. Key areas for future investigation would include initial in vitro screening to identify its molecular targets, followed by cell-based assays to understand its functional effects. Should these initial studies show promise, further preclinical development, including pharmacokinetic and toxicological studies, would be warranted before any consideration of clinical trials. Without such data, a comprehensive technical guide on the core aspects of this investigational drug cannot be fully realized.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimabefylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimabefylline, also known as 7-(p-dimethylaminobenzyl)theophylline, is a derivative of theophylline, a compound widely recognized for its bronchodilator and anti-inflammatory properties. The synthesis of this compound is of significant interest to researchers exploring new therapeutic agents. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, based on established methods for the N-alkylation of xanthine derivatives. The primary synthetic route involves the alkylation of theophylline at the N7 position.

Introduction

Theophylline, a methylxanthine, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of pharmacological activities. The synthesis of N7-substituted theophylline derivatives is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. This compound is one such derivative, incorporating a p-dimethylaminobenzyl moiety at the 7-position of the theophylline core. This modification is expected to influence its biological activity.

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between theophylline and a suitable p-dimethylaminobenzyl halide. The reaction is generally carried out in the presence of a base to deprotonate the N7 position of theophylline, thereby activating it for alkylation.

Synthesis Pathway

The most common and direct pathway for the synthesis of this compound involves the N7-alkylation of theophylline. The general reaction scheme is presented below:

Application Notes and Protocols for the Quantification of Dimabefylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimabefylline is a novel N-methylated xanthine derivative with potential therapeutic applications. As with any drug candidate, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Disclaimer: As of the latest literature review, specific validated analytical methods for this compound have not been widely published. The following protocols are representative methods based on established analytical techniques for other xanthine derivatives and are intended to serve as a starting point for method development and validation.[1][2][3][4]

I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical formulations and can be adapted for biological matrices with appropriate sample preparation.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4][5] |

| Mobile Phase | Isocratic elution with Methanol:Acetonitrile (90:10 v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 272 nm (based on typical xanthine derivative absorbance) |

| Run Time | 10 minutes |

2. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (from a hypothetical plasma sample):

-

Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile.

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject 20 µL into the HPLC system.

4. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates at low concentrations.

Experimental Protocol

1. Instrumentation and Conditions:

| Parameter | Condition |

| LC System | UHPLC system (e.g., Waters ACQUITY UPLC I-Class) |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ QTRAP) |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of this compound standard. A hypothetical transition could be: Precursor Ion (Q1): [M+H]+ -> Product Ion (Q3) |

| Internal Standard (IS) | A stable isotope-labeled this compound (e.g., this compound-d3) is recommended. |

2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare stock solutions of this compound and its internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the this compound working solution into a blank biological matrix (e.g., plasma) to obtain a concentration range of 0.1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same blank matrix.

3. Sample Preparation (from a hypothetical plasma sample):

-

Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the IS working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile.

-

Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer and Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][7][8]

Quantitative Data Summary (Hypothetical)

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 1 µg/mL - 100 µg/mL | 0.1 ng/mL - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% | < 10% |

| Inter-day Precision (%RSD) | < 8% | < 15% |

| Accuracy (%Bias) | ± 10% | ± 15% |

| Recovery | > 85% | > 90% |

Workflow Diagram

III. Signaling Pathway Context (Hypothetical)

As a xanthine derivative, this compound is hypothesized to act as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. This dual mechanism can lead to a variety of downstream cellular effects.

Conclusion

The analytical methods outlined in these application notes provide a solid foundation for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis of higher concentration samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies. It is imperative that these methods undergo rigorous validation to ensure the generation of reliable and accurate data for regulatory submissions and research publications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

Application Note: Quantitative Analysis of Dimabefylline using High-Performance Liquid Chromatography (HPLC)

References

- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 2. lcms.cz [lcms.cz]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. altabrisagroup.com [altabrisagroup.com]

- 6. fda.gov [fda.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. altabrisagroup.com [altabrisagroup.com]

- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

Application Note: Quantitative Analysis of Dimabefylline in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of Dimabefylline in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a small molecule drug belonging to the N-methylated xanthine derivative class.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical drug development, including pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred analytical technique for the bioanalysis of small molecules in complex biological fluids.[2][3] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from human plasma.

Materials and Methods

Reagents and Chemicals

-

This compound reference standard

-

Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Thaw plasma samples and standards at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.

-

Add 10 µL of internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A.

-

Vortex briefly and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Capillary Voltage: 3.0 kV

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a total run time of 4 minutes. The protein precipitation method resulted in clean extracts and high recovery. The use of an internal standard ensures accuracy and precision by compensating for matrix effects and variability in sample processing.

Quantitative Data

The following table summarizes the optimized mass spectrometric parameters and hypothetical performance characteristics for the analysis of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Retention Time (min) | LLOQ (ng/mL) |

| This compound | 314.15 | 193.1 | 100 | 25 | 2.1 | 1 |

| Internal Standard | User-defined | User-defined | 100 | User-defined | 2.1 | - |

LLOQ: Lower Limit of Quantification

Visualizations

References

Application Notes and Protocols for Dimabefylline Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimabefylline is a xanthine derivative, a class of compounds known for their physiological effects, which include bronchodilation and smooth muscle relaxation.[1] The therapeutic efficacy and safety of a pharmaceutical compound like this compound are intrinsically linked to its physicochemical properties, primarily its solubility and stability. Understanding these characteristics is paramount during the early stages of drug development to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and shelf-life of the final drug product.

These application notes provide detailed protocols for the systematic evaluation of the solubility and stability of this compound. The methodologies are based on established principles of pharmaceutical analysis and are designed to be implemented in a research and development laboratory setting. The subsequent sections outline the necessary materials and equipment, step-by-step experimental procedures for solubility determination in various media, and a comprehensive stability testing protocol under forced degradation conditions.

Key Experiments and Methodologies

Signaling Pathway of Xanthine Derivatives

Xanthine derivatives, such as this compound, typically exert their therapeutic effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. The following diagram illustrates this signaling pathway, leading to effects like smooth muscle relaxation.

References

Application Notes and Research Protocols for Dimabefylline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive research protocol for the investigation of Dimabefylline, a novel N-methylated xanthine derivative.[1] The protocols outlined below are designed to elucidate the mechanism of action, evaluate cellular effects, and identify key signaling pathways modulated by this compound.

Introduction

This compound is a small molecule compound identified as an N-methylated xanthine derivative.[1] Compounds of this class, such as caffeine and theophylline, are known to function as competitive non-selective phosphodiesterase (PDE) inhibitors and non-selective adenosine receptor antagonists. PDE inhibition increases intracellular cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events. Adenosine receptor antagonism can modulate various physiological processes, including neurotransmission and inflammation. This research protocol provides a framework for the systematic evaluation of this compound's biological activity.

Hypothesized Mechanism of Action

Based on its classification as a xanthine derivative, the primary hypothesized mechanisms of action for this compound are:

-

Inhibition of Phosphodiesterase (PDE): Leading to an increase in intracellular cAMP levels.

-

Antagonism of Adenosine Receptors: Blocking the signaling of endogenous adenosine.

The following protocols are designed to investigate these hypotheses.

Experimental Protocols

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic concentration range of this compound in a relevant cell line (e.g., HEK293, HeLa, or a specific cancer cell line).

Methodology:

-

Cell Culture: Culture the selected cell line in appropriate media and conditions until 80-90% confluency.

-

Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture media. Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phosphodiesterase (PDE) Activity Assay

Objective: To determine if this compound inhibits PDE activity.

Methodology:

-

Assay Principle: Utilize a commercially available PDE activity assay kit (e.g., a fluorescence-based kit). This assay typically involves the PDE-catalyzed conversion of cAMP to AMP, which is then converted to adenosine and subsequently to a fluorescent product.

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This will include the PDE enzyme, substrate (cAMP), and detection reagents.

-

Treatment: In a 96-well plate, add the PDE enzyme, a known PDE inhibitor as a positive control (e.g., IBMX), vehicle control, and varying concentrations of this compound.

-

Initiation of Reaction: Add the cAMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

-

Detection: Stop the reaction and add the detection reagents.

-

Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

Intracellular cAMP Measurement

Objective: To quantify the effect of this compound on intracellular cAMP levels.

Methodology:

-

Cell Culture and Seeding: As described in Protocol 3.1.

-

Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Include a positive control that is known to increase cAMP (e.g., Forskolin) and a vehicle control.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercially available cAMP assay kit (e.g., an ELISA-based kit).

-

ELISA Protocol:

-

Add cell lysates and cAMP standards to the wells of the ELISA plate pre-coated with a cAMP antibody.

-

Add the HRP-conjugated cAMP.

-

Incubate as per the kit's instructions.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Analysis: Calculate the concentration of cAMP in each sample based on the standard curve.

Western Blot Analysis of PKA and ERK Signaling

Objective: To investigate the activation of downstream signaling pathways (PKA and MAPK/ERK) following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound at a concentration determined from previous experiments (e.g., the IC50 from the PDE assay) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-PKA substrate

-

Phospho-ERK1/2 (p-ERK1/2)

-

Total ERK1/2 (t-ERK1/2)

-

β-actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Cytotoxicity of this compound on HEK293 Cells

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 0.1 | 98.2 ± 3.9 | 97.5 ± 4.2 | 96.8 ± 5.3 |

| 1 | 95.6 ± 4.1 | 92.1 ± 3.8 | 88.4 ± 4.9 |

| 10 | 85.3 ± 5.2 | 75.4 ± 4.5 | 62.1 ± 5.5 |

| 50 | 60.1 ± 4.7 | 45.2 ± 3.9 | 25.7 ± 3.1 |

| 100 | 35.8 ± 3.5 | 15.6 ± 2.8 | 5.2 ± 1.9 |

| IC50 (µM) | >100 | 55.3 | 18.9 |

Data are presented as mean ± standard deviation.

Table 2: Inhibition of PDE Activity by this compound

| Compound | Concentration (µM) | PDE Inhibition (%) |

| Vehicle Control | - | 0 ± 2.1 |

| IBMX (Positive Control) | 10 | 95.2 ± 3.4 |

| This compound | 0.1 | 5.6 ± 1.8 |

| 1 | 22.4 ± 2.5 | |

| 10 | 48.9 ± 3.1 | |

| 50 | 78.3 ± 4.2 | |

| 100 | 92.1 ± 3.7 | |

| IC50 (µM) | 10.5 |

Data are presented as mean ± standard deviation.

Table 3: Intracellular cAMP Levels Following this compound Treatment

| Treatment | Concentration (µM) | cAMP Concentration (pmol/mL) |

| Vehicle Control | - | 1.2 ± 0.3 |

| Forskolin (Positive Control) | 10 | 25.8 ± 2.1 |

| This compound | 1 | 3.5 ± 0.5 |

| 10 | 15.2 ± 1.8 | |

| 50 | 22.1 ± 2.4 |

Data are presented as mean ± standard deviation.

Visualization of Signaling Pathways and Workflows

Caption: Hypothesized signaling pathway of this compound.

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Preclinical Evaluation of Dimabefylline in Animal Models

Disclaimer: Limited public data from preclinical studies specifically investigating Dimabefylline is available. Therefore, the following application notes and protocols are based on established methodologies for evaluating other xanthine derivatives and phosphodiesterase (PDE) inhibitors in relevant animal models of Chronic Obstructive Pulmonary Disease (COPD) and asthma. The quantitative data presented in the tables are illustrative examples and should be replaced with experimental data obtained for this compound.

Introduction

This compound is identified as a xanthine derivative, a class of compounds known for their bronchodilator and anti-inflammatory effects.[1] Like other methylxanthines such as theophylline and doxofylline, this compound is a phosphodiesterase (PDE) inhibitor.[2][3] PDE4 inhibitors, in particular, have shown efficacy in animal models of inflammatory diseases, including asthma and COPD, by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This document provides a framework for the preclinical evaluation of this compound in established animal models of COPD and asthma.

Potential Mechanism of Action of this compound

As a xanthine derivative, this compound likely exerts its therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP can lead to smooth muscle relaxation (bronchodilation) and a reduction in the activity of inflammatory cells.

Caption: Putative signaling pathway of this compound.

Animal Models for Efficacy Studies

The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. Based on its presumed mechanism of action, models of COPD and asthma are most relevant.

COPD Animal Models

Commonly used small animal models for COPD include mice, rats, and guinea pigs.[5] Disease induction is typically achieved through exposure to cigarette smoke (CS) or intratracheal administration of lipopolysaccharide (LPS).[5][6]

Recommended Models:

-

Mouse Model of COPD (Cigarette Smoke-Induced): C57BL/6 mice are frequently used due to their susceptibility to developing COPD-like features.

-

Rat Model of COPD (LPS-Induced): Sprague-Dawley or Wistar rats can be used to model the inflammatory aspects of COPD.

Asthma Animal Models

Mice are the most widely used species for modeling asthma.[7] Allergic asthma is typically induced by sensitization and subsequent challenge with an allergen, such as ovalbumin (OVA) or house dust mite (HDM).[7][8]

Recommended Models:

-

Mouse Model of Allergic Asthma (Ovalbumin-Induced): BALB/c mice are a common choice as they are prone to developing Th2-mediated allergic responses.

-

Mouse Model of Allergic Asthma (House Dust Mite-Induced): This model is considered more clinically relevant as HDM is a common human allergen.

Experimental Protocols

General Experimental Workflow

Caption: General experimental workflow for preclinical evaluation.

Protocol: Mouse Model of COPD (Cigarette Smoke-Induced)

-

Animal Selection: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House animals for 1 week under standard laboratory conditions.

-

Disease Induction: Expose mice to whole-body cigarette smoke (e.g., 5 cigarettes, twice daily, 5 days/week) for 4-12 weeks. Control group is exposed to room air.

-

Drug Administration:

-

Route: Oral gavage, intraperitoneal injection, or inhalation.

-

Dose: A dose-response study should be conducted (e.g., 1, 10, 50 mg/kg).

-

Frequency: Once or twice daily, starting from a predetermined time point during the CS exposure period.

-

-

Outcome Measures (at the end of the study):

-

Pulmonary Function Tests: Measure lung resistance and compliance using a specialized ventilator.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (macrophages, neutrophils, lymphocytes). Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

-

Histopathology: Perfuse and fix lungs. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to quantify mucus production.

-

Protocol: Mouse Model of Allergic Asthma (Ovalbumin-Induced)

-

Animal Selection: Female BALB/c mice, 6-8 weeks old.

-

Acclimatization: House animals for 1 week.

-

Sensitization: On days 0 and 14, administer an intraperitoneal injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in saline.

-

Challenge: On days 24, 25, and 26, expose mice to an aerosol of 1% OVA in saline for 30 minutes.

-

Drug Administration:

-

Route: Oral gavage, intraperitoneal injection, or inhalation.

-

Dose: A dose-response study should be conducted (e.g., 1, 10, 50 mg/kg).

-

Frequency: Administer this compound 1 hour before each OVA challenge.

-

-

Outcome Measures (24-48 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): Measure the response to increasing concentrations of methacholine.

-

BALF Analysis: Perform total and differential cell counts, with a focus on eosinophils. Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE.

-

Histopathology: Assess lung inflammation and goblet cell hyperplasia in H&E and PAS stained lung sections.

-

Data Presentation

Efficacy Data (Illustrative Examples)

Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Mouse Model of COPD

| Treatment Group | Total Cells (x10^5) in BALF | Neutrophils (x10^4) in BALF | Macrophages (x10^5) in BALF |

| Control (Air) | 1.2 ± 0.2 | 0.5 ± 0.1 | 1.1 ± 0.2 |

| Vehicle (CS) | 5.8 ± 0.7 | 15.2 ± 2.1 | 4.3 ± 0.5 |

| This compound (1 mg/kg) | 4.9 ± 0.6 | 12.1 ± 1.8 | 3.7 ± 0.4 |

| This compound (10 mg/kg) | 3.2 ± 0.4 | 6.5 ± 1.2 | 2.6 ± 0.3 |

| This compound (50 mg/kg) | 2.1 ± 0.3 | 2.8 ± 0.7 | 1.8 ± 0.2 |

Table 2: Effect of this compound on Airway Hyperresponsiveness in a Mouse Model of Asthma

| Treatment Group | Penh at 50 mg/mL Methacholine |

| Control (Saline) | 1.5 ± 0.3 |

| Vehicle (OVA) | 4.2 ± 0.5 |

| This compound (1 mg/kg) | 3.5 ± 0.4 |

| This compound (10 mg/kg) | 2.4 ± 0.3 |

| This compound (50 mg/kg) | 1.8 ± 0.2 |

Pharmacokinetic Data (Illustrative Examples for a Hypothetical Oral Dose of 10 mg/kg in Rats)

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Cmax (ng/mL) | 1500 ± 250 |

| Tmax (h) | 0.5 |

| AUC (0-t) (ng*h/mL) | 4500 ± 600 |

| t1/2 (h) | 2.5 ± 0.5 |

| Bioavailability (%) | 60 |

Toxicology Studies

Prior to clinical trials, the safety profile of this compound must be established.

Recommended Studies:

-

Acute Toxicity Study: Determine the LD50 in rodents.

-

Repeat-Dose Toxicity Study: Administer this compound daily for at least 28 days in two species (one rodent, one non-rodent) to identify potential target organs of toxicity.

-

Safety Pharmacology: Assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models of COPD and asthma. The successful completion of these studies, including a thorough assessment of efficacy, pharmacokinetics, and toxicology, is essential for the further development of this compound as a potential therapeutic agent for inflammatory airway diseases. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and regulations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Doxofylline - Wikipedia [en.wikipedia.org]

- 3. Oral xanthine derivatives (theophylline and doxofylline) for patients with stable chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Efficacy and safety profile of xanthines in COPD: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Methylxanthines in asthma. | Semantic Scholar [semanticscholar.org]

- 8. Pharmacological effects and binding studies of new methylxanthine thioderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Proper Handling and Storage of Dimabefylline: Application Notes and Protocols

Disclaimer: Publicly available information regarding the specific handling, storage, stability, and experimental protocols for Dimabefylline is limited. The following application notes and protocols are based on general best practices for handling novel research compounds and should be adapted as specific data becomes available through internal experimentation and supplier information.

Application Notes

These notes provide a general framework for the safe handling and storage of this compound in a research and development setting.

General Handling Precautions

This compound, as an experimental N-methylated xanthine derivative, should be handled with care to minimize exposure and maintain compound integrity. Standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times to prevent skin contact.

-

Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or dust.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

-

Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator or use of a fume hood is recommended.

Engineering Controls:

-

Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.

Hygiene Practices:

-

Avoid inhalation of dust or fumes.

-

Avoid direct contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

Storage Recommendations

Proper storage is crucial to ensure the stability and longevity of this compound. The following are general recommendations:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be appropriate, but this should be determined by stability studies. Avoid repeated freeze-thaw cycles.

-

Light: Protect from light to prevent potential photodegradation. Use amber vials or store in a dark location.

-

Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

-

Container: Use chemically inert containers, such as glass or polypropylene.

Data Presentation

As no specific quantitative stability data for this compound is publicly available, the following table serves as a template for researchers to record their findings from stability studies.

Table 1: Template for this compound Stability Data

| Condition | Timepoint | Assay Value (% of Initial) | Appearance | Degradation Products (if any) |

| Long-Term Storage | ||||

| 2-8 °C, Protected from Light | 0 | 100% | Clear, colorless | None detected |

| 1 month | ||||

| 3 months | ||||

| 6 months | ||||

| Accelerated Stability | ||||

| 40 °C / 75% RH | 0 | 100% | Clear, colorless | None detected |

| 1 week | ||||

| 2 weeks | ||||

| 1 month | ||||

| Forced Degradation | ||||

| Acidic (e.g., 0.1 N HCl) | 24 hours | |||

| Basic (e.g., 0.1 N NaOH) | 24 hours | |||

| Oxidative (e.g., 3% H₂O₂) | 24 hours | |||

| Photolytic (e.g., UV light) | 24 hours | |||

| Thermal (e.g., 80 °C) | 24 hours |

RH = Relative Humidity

Experimental Protocols

The following are generalized protocols that can be adapted for this compound.

Protocol: Preparation of Stock Solutions

-

Materials:

-

This compound powder

-

Appropriate solvent (e.g., DMSO, Ethanol, Water - solubility should be determined experimentally)

-

Calibrated balance

-

Volumetric flasks

-

Pipettes

-

Vortex mixer and/or sonicator

-

-

Procedure:

-

Equilibrate the this compound container to room temperature before opening.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

-

Transfer the powder to a volumetric flask.

-

Add a portion of the desired solvent to the flask.

-

Mix by vortexing or sonicating until the solid is completely dissolved.

-

Add solvent to the final volume and mix thoroughly.

-

Store the stock solution under the recommended storage conditions.

-

Protocol: Forced Degradation Study

This protocol outlines a general procedure to investigate the intrinsic stability of this compound and identify potential degradation pathways.

-

Objective: To assess the stability of this compound under various stress conditions.

-

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

UV lamp

-

Heating block or oven

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

-

Procedure:

-

Preparation of Samples: Prepare multiple aliquots of a known concentration of this compound solution.

-

Acidic Degradation: To one aliquot, add HCl to a final concentration of 0.1 N.

-

Basic Degradation: To another aliquot, add NaOH to a final concentration of 0.1 N.

-

Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%.

-

Photolytic Degradation: Expose an aliquot to a controlled source of UV light. A control sample should be wrapped in foil to exclude light.

-

Thermal Degradation: Place an aliquot in a heating block or oven at an elevated temperature (e.g., 80 °C).

-

Control: Maintain one aliquot at room temperature, protected from light.

-

Incubation: Incubate all samples for a defined period (e.g., 24 hours).

-

Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method like HPLC to determine the percentage of this compound remaining and to profile any degradation products.

-

Mandatory Visualizations

Troubleshooting & Optimization

Technical Support Center: Dimabefylline Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimabefylline.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name and structure of this compound?

This compound is chemically known as 7-(2-(piperidin-1-yl)ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. It is a derivative of theophylline, where a piperidinoethyl group is attached to the nitrogen at position 7 of the theophylline core.

Q2: What is the general synthetic route for this compound?

The most common and direct synthetic route for this compound is the N-alkylation of theophylline with a suitable 2-(piperidin-1-yl)ethyl halide, typically 1-(2-chloroethyl)piperidine, in the presence of a base.

Q3: What are the key starting materials for this compound synthesis?

The primary starting materials are:

-

Theophylline

-

1-(2-chloroethyl)piperidine (or the corresponding bromo or iodo derivative)

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

An appropriate solvent (e.g., dimethylformamide, acetonitrile, ethanol)

Q4: What is the primary impurity that can form during the synthesis?

The major potential impurity is the isomeric product, 9-(2-(piperidin-1-yl)ethyl)theophylline. This arises from the alkylation occurring at the N9 position of the theophylline ring instead of the desired N7 position. The ratio of N7 to N9 isomers can be influenced by the reaction conditions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base. 4. Degradation of the alkylating agent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time. 2. Optimize the reaction temperature. Typically, heating is required, but excessive temperatures can lead to side reactions. A range of 60-100 °C is a common starting point. 3. Ensure the base is sufficiently strong and used in an appropriate molar excess to deprotonate theophylline. Anhydrous potassium carbonate is a common choice. 4. Use a freshly prepared or properly stored alkylating agent. Haloalkylamines can be unstable. |